An In-depth Technical Guide to tert-Butyl 4-fluorobenzoate
An In-depth Technical Guide to tert-Butyl 4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7), a key intermediate in organic synthesis and pharmaceutical development. The strategic incorporation of a fluorine atom and a tert-butyl ester group makes this compound a valuable building block for creating novel molecules with enhanced pharmacological properties.
Core Chemical and Physical Properties
tert-Butyl 4-fluorobenzoate is a derivative of benzoic acid. The tert-butyl group often enhances solubility and stability, while the fluorine atom can improve metabolic stability and binding affinity in drug candidates.[1][2]
General Information
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-fluorobenzoate | [3] |
| CAS Number | 58656-98-7 | [3][4] |
| Molecular Formula | C₁₁H₁₃FO₂ | [3] |
| Molecular Weight | 196.22 g/mol | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)F | [3] |
| InChIKey | ZZLARVGXLOCKHG-UHFFFAOYSA-N | [3] |
Computed Physical Properties
| Property | Value | Source |
| Monoisotopic Mass | 196.08995782 Da | [3] |
| XLogP3 | 2.9 | [3] |
| Polar Surface Area | 26.3 Ų | [3] |
| Rotatable Bond Count | 2 | PubChem |
Note: Experimental data for properties such as melting point, boiling point, and density were not available in the provided search results.
Spectral Information
Spectroscopic data is crucial for the identification and characterization of tert-butyl 4-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H-NMR spectrum provides characteristic signals for the aromatic and tert-butyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.98 ppm | m (multiplet) | 2H | Aromatic protons (ortho to carbonyl) | [4] |
| 7.15 ppm | m (multiplet) | 2H | Aromatic protons (ortho to fluorine) | [4] |
| 1.59 ppm | s (singlet) | 9H | tert-Butyl protons | [4] |
| Solvent: CD₃OD, Frequency: 300 MHz[4] |
Mass Spectrometry
Predicted collision cross-section (CCS) values provide information for mass spectrometry-based identification.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.09723 | 140.4 |
| [M+Na]⁺ | 219.07917 | 148.6 |
| [M-H]⁻ | 195.08267 | 143.2 |
| [M+NH₄]⁺ | 214.12377 | 160.3 |
| Source: PubChemLite, calculated using CCSbase[5] |
Experimental Protocols
The synthesis of tert-butyl 4-fluorobenzoate is commonly achieved through the esterification of 4-fluorobenzoic acid.
Synthesis from 4-Fluorobenzoic Acid and Di-tert-butyl dicarbonate[4]
This procedure details a common laboratory-scale synthesis.
Materials:
-
4-Fluorobenzoic acid (10 g, 0.07 mol)
-
Di-tert-butyl dicarbonate (31.1 g, 0.14 mol)
-
4-Dimethylaminopyridine (DMAP) (4.36 g, 35.7 mmol)
-
tert-Butanol (200 ml)
-
Dichloromethane
-
Water
Methodology:
-
Dissolve 4-fluorobenzoic acid (10 g) in tert-butanol (200 ml) in a suitable reaction vessel.
-
Add 4-dimethylaminopyridine (4.36 g) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (31.1 g) to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Upon completion, dilute the mixture with water (200 ml).
-
Extract the product into dichloromethane. Combine the organic phases.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product using column chromatography with silica gel as the stationary phase and a petroleum ether/ethyl acetate (20:1) mixture as the eluent.
-
The expected yield of the final product, tert-butyl 4-fluorobenzoate, is approximately 10.2 g (74%).[4]
Role in Research and Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry.[6] The fluorine atom can enhance metabolic stability, lipophilicity, and bioavailability of a drug molecule.[1][2] tert-Butyl 4-fluorobenzoate serves as a versatile intermediate for introducing a 4-fluorobenzoyl moiety into more complex molecules.[1]
The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This allows for subsequent chemical transformations at other positions of the molecule before deprotection and further derivatization of the carboxylic acid, for example, through amide bond formation. This strategic utility makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 4-fluorobenzoate is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. T-BUTYL 4-FLUOROBENZOATE | 58656-98-7 [chemicalbook.com]
- 5. PubChemLite - Tert-butyl 4-fluorobenzoate (C11H13FO2) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. aksci.com [aksci.com]
